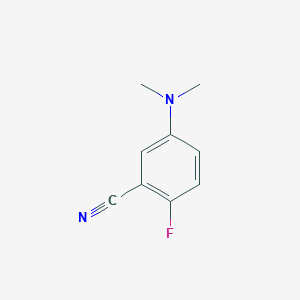

5-Dimethylamino-2-fluorobenzonitrile

Description

5-Dimethylamino-2-fluorobenzonitrile (C₉H₉FN₂, MW: 164.18 g/mol) is a fluorinated aromatic nitrile derivative featuring a dimethylamino (-N(CH₃)₂) group at the 5-position and a fluorine atom at the 2-position of the benzene ring. This compound is structurally related to pharmaceutical intermediates and agrochemical precursors, where electron-donating and withdrawing substituents modulate reactivity and biological activity.

Properties

Molecular Formula |

C9H9FN2 |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

5-(dimethylamino)-2-fluorobenzonitrile |

InChI |

InChI=1S/C9H9FN2/c1-12(2)8-3-4-9(10)7(5-8)6-11/h3-5H,1-2H3 |

InChI Key |

BDTXJNLEELJSKY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)F)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analog Overview

Key analogs of 5-dimethylamino-2-fluorobenzonitrile include fluorobenzonitrile derivatives with variations in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Property Comparison

Key Comparative Insights

Electronic Effects: The dimethylamino group in this compound is a strong electron donor, increasing electron density at the 5-position. This contrasts with the electron-withdrawing -Cl in 5-(Chloromethyl)-2-fluorobenzonitrile, which enhances electrophilicity . Fluorine’s inductive effect (-I) at the 2-position stabilizes the nitrile group, improving resistance to hydrolysis compared to non-fluorinated analogs .

Synthetic Routes: 5-Amino-2-fluorobenzonitrile (CAS 37705-82-1) is synthesized via nitro compound reduction using SnCl₂·2H₂O under reflux . 5-Fluoro-2-methylbenzonitrile likely undergoes Friedel-Crafts alkylation or halogen exchange, leveraging methyl’s directing effects .

Physicochemical Properties: Lipophilicity: The dimethylamino group increases logP compared to amino or methyl analogs, enhancing membrane permeability—critical for drug candidates. Stability: 5-Amino-2-fluorobenzonitrile is noted for instability, requiring immediate use in downstream reactions . In contrast, methyl or halogenated analogs (e.g., 5-Fluoro-2-iodobenzonitrile) exhibit greater stability .

Applications: Pharmaceutical Intermediates: Amino and dimethylamino derivatives are precursors for benzimidazoles (e.g., antiparasitic agents) . Agrochemicals: Chloromethyl and trifluoromethyl analogs (e.g., 5-Fluoro-2-(trifluoromethyl)benzonitrile) are used in herbicide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.